molecular formula C13H16F3NO B2622993 Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine CAS No. 168544-84-1

Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine

Cat. No.: B2622993
CAS No.: 168544-84-1
M. Wt: 259.272
InChI Key: JVJIYCXIYVNRHB-NWDGAFQWSA-N
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Description

Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a benzyl group at the 1-position, a hydroxymethyl group at the 3-position, and a metabolically stable trifluoromethyl group at the 4-position, all in a specific stereochemical configuration. The "trans" relative stereochemistry is critical for defining the molecule's three-dimensional shape and its subsequent interactions with biological targets. The presence of the trifluoromethyl group, a common motif in agrochemicals and pharmaceuticals, is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The hydroxymethyl group offers a versatile handle for further synthetic elaboration, allowing researchers to create a library of derivatives, such as esters, ethers, or carbamates, for structure-activity relationship (SAR) studies. Pyrrolidine-based scaffolds are frequently explored in pharmaceutical research for their potential biological activities. While the specific profile of this compound requires further investigation, analogous trifluoromethyl-containing heterocycles are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific product documentation for detailed handling, storage, and safety information prior to use.

Properties

IUPAC Name

[(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-8-17(7-11(12)9-18)6-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJIYCXIYVNRHB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine typically involves multi-step organic reactions. One common method includes the use of pyrrolidine as a starting material, followed by benzylation and hydroxymethylation reactions. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl aldehyde or benzyl carboxylic acid.

Scientific Research Applications

Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the design of new pharmaceuticals.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Molecular Weight (approx.) Potential Applications
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine Benzyl, hydroxymethyl, CF₃ Alcohol, CF₃ ~275 g/mol Enzyme inhibition, CNS therapeutics
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Benzyl, fluoropyridine, silyl-protected hydroxymethyl, methyl ester Ester, fluoropyridine, silyl ether ~600 g/mol Kinase inhibition, PROTAC development
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate tert-butyl ester, methyl ester, fluoropyridine, hydroxymethyl Diester, fluoropyridine, alcohol ~480 g/mol Prodrug design, antiviral agents

Key Findings

Substituent Complexity vs. Pharmacokinetics :

  • The target compound lacks the fluoropyridine and ester groups present in the analogs from the Catalog . This simplification may improve metabolic stability compared to the more complex derivatives, which contain hydrolyzable esters (e.g., methyl or tert-butyl esters) .
  • The CF₃ group in the target compound confers higher electronegativity and resistance to oxidative metabolism compared to the fluoropyridine moieties in the analogs, which rely on halogen bonding for target engagement .

Stereochemical Considerations: All three compounds share a trans configuration, which is critical for maintaining spatial alignment of substituents.

Synthetic Accessibility :

  • The analogs in the Catalog require multi-step synthesis due to protective groups like tert-butyldimethylsilyl (TBS) , whereas the target compound’s unprotected hydroxymethyl group simplifies synthesis but may necessitate stabilization strategies.

The CF₃ group in the target compound may instead favor interactions with cytochrome P450 enzymes or lipid membranes.

Biological Activity

Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a trifluoromethyl group, which enhances its lipophilicity, allowing for better interaction with hydrophobic regions of proteins and enzymes. This property is crucial for its biological activity as it can modulate the function of various biomolecules.

The mechanism by which this compound exerts its effects involves:

  • Interaction with Proteins : The compound's lipophilicity allows it to effectively bind to hydrophobic pockets in proteins, potentially altering their activity.
  • Modulation of Enzyme Activity : It may influence enzyme kinetics by acting as an inhibitor or activator depending on the target enzyme's nature.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly through interactions with specific signaling pathways involved in tumor growth.

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that:

  • Cell Line Studies : In vitro tests on various cancer cell lines showed a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis or cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

Antimicrobial Activity

Research into the antimicrobial properties revealed:

  • Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new drugs targeting cancer and infectious diseases.
  • Chemical Biology : As a tool to study protein interactions and enzyme mechanisms due to its ability to modulate biological processes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine, and how do stereochemical outcomes vary with different methodologies?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or aza-Heck cyclization. For example, Pd₂(dba)₃ with phosphine ligands (e.g., PA-Ph) in toluene under reflux can yield pyrrolidine derivatives, as demonstrated in ligand-enabled cyclizations . Stereochemical control depends on chiral auxiliaries or enantioselective catalysts. Intermediate purification via flash column chromatography (e.g., 19:1 PhMe:EtOAc) is critical to isolate trans isomers .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are standard. For instance, ¹H NMR in CDCl₃ at 65°C resolves overlapping signals from trifluoromethyl and benzyl groups, with δH ~3.5–4.5 ppm indicating hydroxymethyl protons. ¹³C NMR distinguishes the pyrrolidine ring carbons (δC ~45–60 ppm) and trifluoromethyl (δC ~125 ppm, q, J = 270 Hz) . HRMS (ESI+) should match the exact mass (e.g., calculated 388.1342 vs. observed 388.1344) .

Q. What are the stability considerations for this compound under storage or reaction conditions?

  • Methodological Answer : The trifluoromethyl group enhances stability against hydrolysis but introduces sensitivity to strong bases. Long-term storage at –20°C under argon is recommended. Stability tests via TLC or HPLC at intervals (e.g., 0, 3, 6 months) under varying temperatures/pH can identify degradation pathways .

Advanced Research Questions

Q. How do catalytic systems (e.g., Pd/ligand combinations) influence enantioselectivity in synthesizing this pyrrolidine derivative?

  • Methodological Answer : Ligand choice (e.g., chiral phosphines vs. achiral PA-Ph) directly impacts enantiomeric excess (ee). For example, Pd₂(dba)₃ with L-1 ligand yields a 3:2 enantiomer ratio, while chiral BINAP ligands may improve ee >90%. Kinetic studies (e.g., monitoring reaction progress via CD spectroscopy) and DFT calculations can rationalize stereochemical outcomes .

Q. How can contradictory NMR data (e.g., signal splitting or unexpected shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) or impurities. Variable-temperature NMR (e.g., –40°C to 80°C) can freeze conformational changes. For example, broadening of hydroxymethyl signals at 25°C resolves into distinct peaks at –20°C . Cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography is advised.

Q. What computational methods are effective for predicting the reactivity of the trifluoromethyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic substitution or radical pathways. Fukui indices identify nucleophilic/electrophilic sites on the pyrrolidine ring, while molecular dynamics predict solvent effects on trifluoromethyl stability .

Q. How can researchers optimize reaction conditions to mitigate byproducts from competing pathways (e.g., benzyl group oxidation)?

  • Methodological Answer : Screening additives (e.g., TEMPO for radical inhibition) or adjusting solvent polarity (e.g., switching from PhMe to DMF) suppresses side reactions. Monitoring via GC-MS or in situ IR spectroscopy identifies intermediates. For example, benzo[b]thiophene byproducts form at high Pd loading, requiring stoichiometric optimization .

Data Contradiction Analysis

Q. How should discrepancies in reported yields or stereoselectivity across studies be addressed?

  • Methodological Answer : Batch-to-batch variability in catalyst activity or ligand purity often explains yield differences. Replicating conditions with controlled Pd₂(dba)₃ purity (e.g., ≥98%) and degassed solvents minimizes variability. Meta-analyses of literature (e.g., comparing aza-Heck vs. Grignard approaches) contextualize stereoselectivity ranges .

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